Hydrogen‑Bond Donor Count Doubles Relative to the N,N‑Dimethyl Analog, Enabling Directional Interactions in Fragment‑Based Drug Design
2‑Bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide possesses two hydrogen‑bond donors (amide N–H and terminal –OH) and three hydrogen‑bond acceptors (amide C=O, aryl‑F, terminal –OH), as documented in its PubChem computed descriptor set [1]. In direct contrast, 2‑Bromo‑5‑fluoro‑N,N‑dimethylbenzamide (CAS 951884‑08‑5, CID 24709084) has zero H‑bond donors, two H‑bond acceptors, a TPSA of 20.3 Ų, and only one rotatable bond, fundamentally limiting its ability to engage in directional polar interactions with protein targets [2]. This difference is particularly relevant for fragment‑based drug discovery (FBDD), where fragments with balanced hydrogen‑bonding capacity tend to yield higher‑quality initial hits in biochemical and biophysical screens [3]. The target compound's XLogP3 of 1.9 positions it in a favorable lipophilicity range for fragment libraries, whereas the N,N‑dimethyl analog (XLogP3‑AA = 2.2) is slightly more lipophilic and lacks the polarity needed for enthalpically driven binding [1][2].
| Evidence Dimension | Hydrogen bond donor/acceptor count and TPSA |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3, TPSA = 49.3 Ų, XLogP3 = 1.9, rotatable bonds = 3 [PubChem CID 26986103] |
| Comparator Or Baseline | 2-Bromo-5-fluoro-N,N-dimethylbenzamide (CID 24709084): HBD = 0, HBA = 2, TPSA = 20.3 Ų, XLogP3-AA = 2.2, rotatable bonds = 1 |
| Quantified Difference | ΔHBD = +2, ΔHBA = +1, ΔTPSA = +29.0 Ų, ΔXLogP3 = −0.3, ΔRotB = +2 |
| Conditions | PubChem computed properties (Cactvs 3.4.6.11 / XLogP3 3.0) |
Why This Matters
In FBDD, fragments with hydrogen‑bond donor capacity are more likely to establish specific, enthalpically favorable interactions in target binding pockets; the hydroxyethyl group provides an additional polar interaction vector that can be exploited for affinity maturation, whereas the N,N‑dimethyl analog forfeits this capability entirely, making it unsuitable for the same screening cascade.
- [1] PubChem. 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide, CID 26986103. https://pubchem.ncbi.nlm.nih.gov/compound/26986103 (accessed 2026-04-25). View Source
- [2] PubChem. 2-Bromo-5-fluoro-N,N-dimethylbenzamide, CID 24709084. https://pubchem.ncbi.nlm.nih.gov/compound/24709084 (accessed 2026-04-25). View Source
- [3] Erlanson DA, Fesik SW, Hubbard RE, Jahnke W, Jhoti H. Twenty years on: the impact of fragments on drug discovery. Nat Rev Drug Discov. 2016;15(9):605-619. https://doi.org/10.1038/nrd.2016.109 View Source
